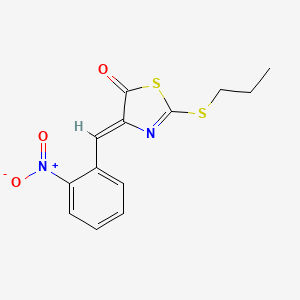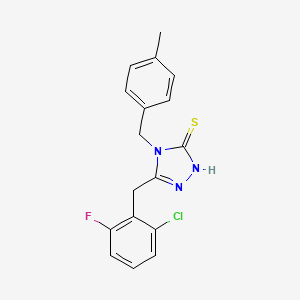
5-(2-氯-6-氟苄基)-4-(4-甲基苄基)-4H-1,2,4-三唑-3-硫醇
描述
Synthesis Analysis
The synthesis of triazole derivatives, such as 5-(2-chloro-6-fluorobenzyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol, often involves the use of density functional theory (DFT) based calculations to predict the feasibility and energetics of the synthesis reactions. These reactions are typically exothermic and spontaneous, favoring the forward direction at room temperature. The bond lengths and molecular structures predicted by DFT calculations agree well with experimental data, including crystallographic values (Srivastava et al., 2016).
Molecular Structure Analysis
Single crystal and powder X-ray diffraction techniques, combined with thermal techniques like DSC and TGA, have been employed to study the molecular structure and solvatomorphic behavior of triazole derivatives. The structures reveal intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions, which are crucial for understanding the molecular conformation and stability (Shukla et al., 2014).
Chemical Reactions and Properties
Triazole derivatives can undergo various chemical reactions, including aminomethylation and cyanoethylation, affecting their biological activity. These reactions typically occur at the nitrogen atoms, and the synthesized compounds have been evaluated for their effects on cancer DNA methylation (Hakobyan et al., 2017).
Physical Properties Analysis
The synthesis and characterization of triazole derivatives involve determining their solubility in organic solvents and water, melting points, and crystallization processes. These physical properties are critical for understanding the compound's behavior in different environments and its potential application in various fields (Bihdan & Parchenko, 2018).
Chemical Properties Analysis
Detailed chemical properties, including reactivity, electron affinity, and molecular electrostatic potential, are evaluated using computational methods like DFT. These properties are essential for predicting the biological activity and designing new compounds with desired activities (Beytur & Avinca, 2021).
科学研究应用
合成与结构分析
- 1,2,4-三唑衍生物(包括具有氟和氯取代基的衍生物)已被合成并表征,显示出多种分子间相互作用,这对于它们的生物活性至关重要。这些相互作用包括 C-H⋯O、C-H⋯SC、C-H⋯π 和 lp⋯π 相互作用,对于理解它们的反应性和潜在应用至关重要 (Shukla 等,2014)。
生物活性
- 已经探索了某些 1,2,4-三唑衍生物的抗氧化潜力,其中特定化合物表现出有效的抗氧化活性。这些发现表明它们在对抗氧化应激相关疾病中具有潜在用途 (Maddila 等,2015)。
- 在抗菌特性方面,已经发现具有显着活性的新型三唑衍生物,强调了它们作为开发新型抗菌剂的先导物的潜力 (Bayrak 等,2009)。
- 对 1,2,4-三唑衍生物的研究还显示出对特定害虫的杀虫活性,表明它们在农业应用中的效用 (Maddila 等,2015)。
药理潜力
- 已发现 1,2,4-三唑的衍生物具有多种药理活性,包括抗利尿作用,突出了它们在开发新型治疗剂中的潜力 (Kravchenko,2018)。
- 已经研究了与 1,2,4-三唑相关的化合物对酪氨酸酶活性的抑制作用,表明在治疗色素沉着过度等疾病中具有潜在应用 (Yu 等,2015)。
属性
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3S/c1-11-5-7-12(8-6-11)10-22-16(20-21-17(22)23)9-13-14(18)3-2-4-15(13)19/h2-8H,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZNVWNZXCDAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=S)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-6-fluorobenzyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



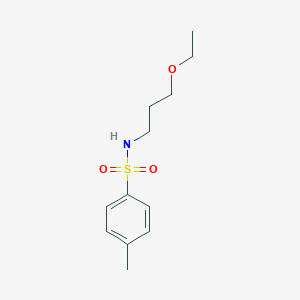
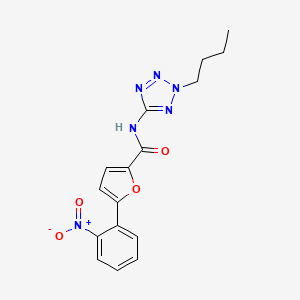
![3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B4584189.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4584197.png)
![2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate](/img/structure/B4584204.png)

![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4584214.png)

![2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B4584233.png)
![2-{[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4584245.png)
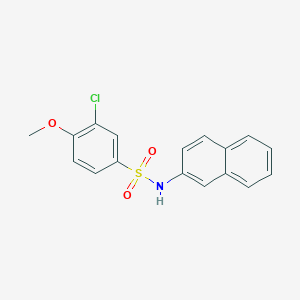
![3-bromo-4-methoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4584255.png)
